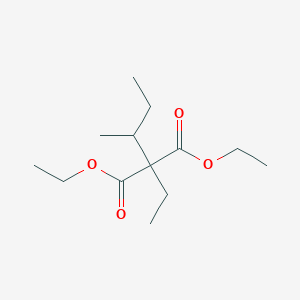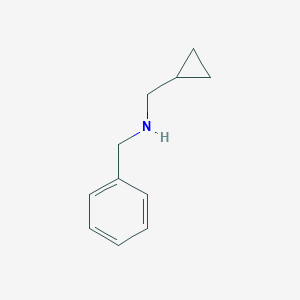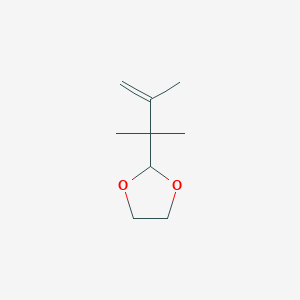![molecular formula C10H14O B054370 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane CAS No. 117221-80-4](/img/structure/B54370.png)
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, also known as OXT, is a cyclic ether compound that has gained significant attention in the scientific community due to its unique structure and potential applications. OXT has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been studied for its potential applications in a variety of scientific fields, including organic chemistry, materials science, and medicinal chemistry. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been used as a building block for the synthesis of other compounds, such as macrocycles and polycyclic compounds. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has also been studied for its potential use as a drug delivery system, due to its cyclic structure and ability to form complexes with other molecules.
Mechanism Of Action
The mechanism of action of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane is not fully understood, but it is believed to involve the formation of complexes with other molecules. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been shown to form complexes with metal ions, such as copper and zinc, and with organic molecules, such as amino acids and nucleotides. These complexes may play a role in the biological activity of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane are still being studied, but it has been shown to have antimicrobial and anticancer activity. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been shown to inhibit the growth of various bacterial and fungal strains, and to induce apoptosis in cancer cells. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane in lab experiments is its unique structure, which allows for the formation of complex molecules. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can also be synthesized using various methods, allowing for flexibility in experimental design. However, the synthesis of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be challenging, and the purity of the compound can vary depending on the synthesis method used.
Future Directions
There are many potential future directions for research on 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane. One area of interest is the development of new synthesis methods for 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, with improved yields and purity. Another area of interest is the study of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane complexes with other molecules, and their potential biological activity. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane may also have applications in the development of new drugs, due to its unique structure and potential for complex formation.
Conclusion:
In conclusion, 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane is a cyclic ether compound that has potential applications in a variety of scientific fields. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be synthesized using various methods, and its mechanism of action and biological activity are still being studied. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has advantages and limitations for lab experiments, and there are many potential future directions for research on this compound.
Synthesis Methods
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be synthesized using various methods, including the Diels-Alder reaction, the Prins reaction, and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclic compound. The Prins reaction involves the reaction of an aldehyde or ketone with an alkene to form a cyclic ether. The Pauson-Khand reaction involves the reaction of an alkyne with an alkene and a metal catalyst to form a cyclopentenone. Each of these methods has been used to synthesize 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, with varying yields and purity.
properties
CAS RN |
117221-80-4 |
|---|---|
Product Name |
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-oxatetracyclo[5.2.2.01,6.02,4]undecane |
InChI |
InChI=1S/C10H14O/c1-3-10-4-2-6(1)7(10)5-8-9(10)11-8/h6-9H,1-5H2 |
InChI Key |
JAUNSKPQYMPJOJ-UHFFFAOYSA-N |
SMILES |
C1CC23CCC1C2CC4C3O4 |
Canonical SMILES |
C1CC23CCC1C2CC4C3O4 |
synonyms |
2H-1b,4-Ethanopentaleno[1,2-b]oxirene, hexahydro-, (1a-alpha-,1b-bta-,4-bta-,4a-alpha-,5a-alpha-)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)











![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)